(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring attached to a furan carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The chlorination and methylation of the pyrazole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively. The piperazine ring is then introduced through nucleophilic substitution reactions, and the furan carbonyl group is attached via acylation reactions using reagents like furan-2-carbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also critical to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine[][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different functional groups.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a pyrazole ring and piperazine but with different substituents.
Uniqueness
What sets (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15ClN4O3 |
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Molecular Weight |
322.75g/mol |
IUPAC Name |
[4-(4-chloro-2-methylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C14H15ClN4O3/c1-17-12(10(15)9-16-17)14(21)19-6-4-18(5-7-19)13(20)11-3-2-8-22-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
SCPCAQDSGFMRIT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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